molecular formula C12H19BClNO3 B1434222 (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid CAS No. 1704080-93-2

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid

Cat. No. B1434222
M. Wt: 271.55 g/mol
InChI Key: TZLFXJGIPIUSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Boronic acids, such as “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid” is represented by the formula C12H19BClNO3 .


Chemical Reactions Analysis

Boronic acids, including “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid”, can undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid” can be represented by the formula C12H19BClNO3 .

Scientific Research Applications

Boronic Acid in Drug Discovery and Development

Boronic acids, including compounds similar to (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid, play a significant role in drug discovery and development. They have been incorporated into medicinal chemistry efforts due to their potential to enhance the potency of drugs or improve pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, and many others are in clinical trials. These compounds have desirable properties that have led to their increased use in therapeutic applications (Plescia & Moitessier, 2020).

Boron Removal in Water Treatment

In the context of environmental applications, boronic acid derivatives have been explored for their role in water treatment, specifically in the removal of boron from seawater during desalination processes. This research highlights the importance of boronic acid compounds in addressing environmental challenges related to water purity and availability (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives, which share functional groups with the compound of interest, have been used to construct electrochemical biosensors. These sensors are sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. The boronic acid moiety serves as a binding site, while the ferrocene part acts as an electrochemically active component. Such sensors offer potential for non-enzymatic glucose monitoring and other diagnostic applications (Wang et al., 2014).

Future Directions

The future directions of research on boronic acids, including “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid”, involve extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-chloro-4-[2-(diethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BClNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLFXJGIPIUSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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